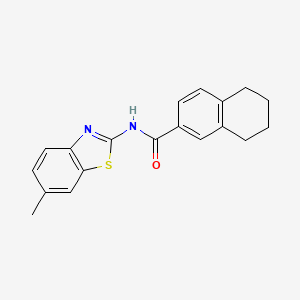

N-(6-甲基-1,3-苯并噻唑-2-基)-5,6,7,8-四氢萘-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

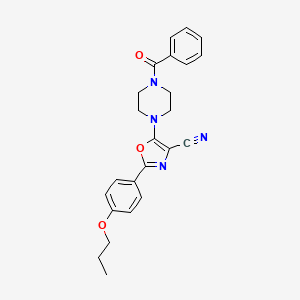

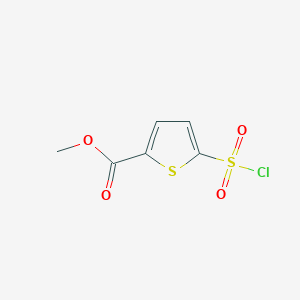

“N-(6-methyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide” is a complex organic compound. It contains a benzothiazole moiety, which is a heterocyclic compound (a compound that contains atoms of at least two different elements) with a benzene ring fused to a thiazole ring .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A study by Maliyappa et al. reported the synthesis of heterocyclic azo dyes using the standard diazo-coupling process .科学研究应用

Anti-Tubercular Activity

Benzothiazole derivatives have shown promising results in the treatment of tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Dye Synthesis

Benzothiazole derivatives have been used in the synthesis of heterocyclic azo dyes . These dyes were created using the standard diazo-coupling process between aniline derivatives and benzothiazole derivatives at lower temperatures .

Antimicrobial Activity

Benzothiazole-based azo compounds have shown potent antimicrobial activities against various bacterial and fungal strains . The molecular docking studies have been performed and results showed the possible interaction between the synthesized chemical compound and the receptor .

Anticancer Activity

The synthesized azo dyes were evaluated for their in vitro anticancer activity against different human cancer cell lines such as A549, K562 and MDA-MB-231 . The results showed that these compounds have potential anticancer properties .

Anti-Inflammatory Properties

Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory properties . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Antioxidant Activity

Thiazoles, a class of compounds that includes benzothiazoles, have been found to have antioxidant properties . This makes them potentially useful in the treatment of diseases caused by oxidative stress .

Neuroprotective Properties

Thiazoles have also been found to have neuroprotective properties . This suggests that benzothiazole derivatives could potentially be used in the treatment of neurodegenerative diseases .

Antiviral Activity

Thiazoles have been found to have antiviral properties . This suggests that benzothiazole derivatives could potentially be used in the treatment of viral infections .

作用机制

In terms of the mode of action, benzothiazole derivatives have been found to inhibit the target DprE1, which is crucial for the survival of M. tuberculosis . The interaction of these compounds with their target leads to an inhibition of the bacteria’s growth.

The biochemical pathways affected by these compounds are related to the survival and proliferation of M. tuberculosis. By inhibiting the target DprE1, these compounds disrupt the normal functioning of the bacteria, leading to its death .

The pharmacokinetics of benzothiazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can vary widely depending on the specific structure of the compound. These properties can significantly impact the bioavailability of the compound, which in turn affects its efficacy.

The result of the action of benzothiazole derivatives is the inhibition of M. tuberculosis growth, which can lead to the death of the bacteria .

属性

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS/c1-12-6-9-16-17(10-12)23-19(20-16)21-18(22)15-8-7-13-4-2-3-5-14(13)11-15/h6-11H,2-5H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUIBNNYOIVQUQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(CCCC4)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-fluorophenyl)-7-[(2-furylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2688767.png)

![6-Nitro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2688770.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2688772.png)

![2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2688775.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2688784.png)